Cas no 90407-19-5 (1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-)

1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO- 化学的及び物理的性質

名前と識別子

-

- 1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-

- SCHEMBL8120458

- 7-Chlorobenzo[d]isothiazol-3-amine

- 90407-19-5

-

- インチ: InChI=1S/C7H5ClN2S/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10)

- InChIKey: ZLTURSZPDLBZRD-UHFFFAOYSA-N

計算された属性

- 精确分子量: 183.9861970Da

- 同位素质量: 183.9861970Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 0

- 複雑さ: 155

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- XLogP3: 2.6

1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM529047-1g |

7-Chlorobenzo[d]isothiazol-3-amine |

90407-19-5 | 97% | 1g |

$561 | 2024-07-20 | |

| Alichem | A059006085-1g |

7-Chlorobenzo[d]isothiazol-3-amine |

90407-19-5 | 97% | 1g |

$1082.72 | 2023-08-31 | |

| Alichem | A059006085-5g |

7-Chlorobenzo[d]isothiazol-3-amine |

90407-19-5 | 97% | 5g |

$2706.80 | 2023-08-31 |

1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO- 関連文献

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-に関する追加情報

1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-

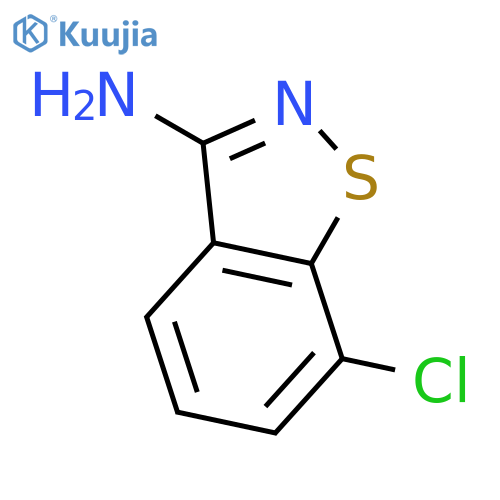

1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO- is a compound with the CAS registry number 90407-19-5. This compound belongs to the class of organic compounds known as benzisothiazoles, which are derivatives of benzene fused with a thiazole ring. The presence of the chlorine atom at the 7-position introduces unique chemical and physical properties to this molecule, making it a subject of interest in various research and industrial applications.

The structure of 1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO- consists of a benzene ring fused to a thiazole ring, with an amino group (-NH2) attached at the 3-position and a chlorine atom at the 7-position. This substitution pattern influences the compound's reactivity, solubility, and stability. The thiazole ring is aromatic due to the conjugation of the nitrogen and sulfur atoms within it, which contributes to the overall aromaticity of the molecule.

Recent studies have highlighted the potential of 1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO- in drug discovery and material science. Its unique electronic properties make it a candidate for applications in optoelectronic devices and as a precursor for more complex molecules. Researchers have also explored its role in medicinal chemistry, particularly in the development of anti-inflammatory and antitumor agents.

The synthesis of 1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO- typically involves multi-step reactions that include nucleophilic substitutions and cyclizations. The introduction of the chlorine atom at the 7-position is often achieved through electrophilic substitution reactions on an appropriately substituted benzene ring. The amino group at the 3-position can be introduced via reduction or amidation reactions depending on the starting materials.

In terms of physical properties, 1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO- is known to be sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. Its melting point is around 200°C under standard conditions. The compound's UV-vis spectrum shows strong absorption bands due to its aromatic system, which makes it suitable for use in light-sensitive applications.

The biological activity of 1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO- has been studied extensively. In vitro assays have demonstrated its ability to inhibit certain enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties. Additionally, preliminary studies indicate that this compound may exhibit antitumor activity by inducing apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction.

In material science, researchers have investigated the use of 1,2-BENZISOTHIAZOL-3-AMINE-based compounds as building blocks for advanced materials such as conductive polymers and organic semiconductors. The presence of sulfur and nitrogen atoms in its structure contributes to its electronic versatility.

The environmental impact and safety profile of CAS No. 90407-based compounds are also areas of active research. Studies aim to understand their biodegradation pathways and potential toxicity to aquatic organisms. These investigations are crucial for ensuring safe handling and disposal practices in industrial settings.

In conclusion,

The compound CAS No.< strong >90407 strong > -< strong >19 strong > -< strong >5 strong > represents a versatile molecule with promising applications across multiple fields.< br / >< br / >

Its unique chemical structure,

combined with recent advancements

in synthetic methods

and biological studies,

positions it as a valuable tool

in both academic research

and industrial development.

Further exploration into

its properties

and potential uses

is expected

to yield even more innovative applications

in the near future.

90407-19-5 (1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-) Related Products

- 1552773-85-9(3-chloro-2-(2,2-difluoroethoxy)aniline)

- 1779945-32-2(3-(5-bromo-1,3-thiazol-2-yl)butanoic acid)

- 2228171-90-0(2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid)

- 2034210-30-3(N-{4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}thiophene-2-sulfonamide)

- 1242240-89-6(4-(4-(Methylthio)phenoxy)-6-chloropyrimidine)

- 2227820-66-6((2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol)

- 1176721-33-7(2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid)

- 2197736-28-8(3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole)

- 2248314-75-0(1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine)

- 1226439-87-7(2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide)